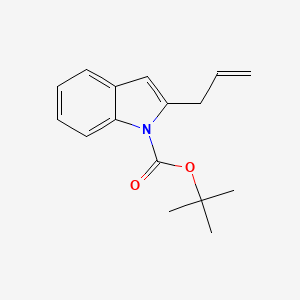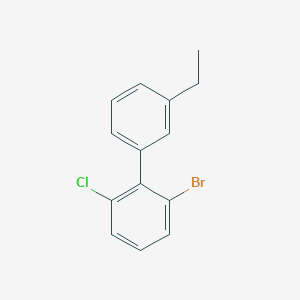
2-Undecylpentadecanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Undecylpentadecanal is a chemical compound that belongs to the class of aldehydes It is characterized by a long hydrocarbon chain with an aldehyde functional group at one end
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecylpentadecanal can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol, 2-Undecylpentadecanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out under mild conditions to prevent over-oxidation to the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding alkene, followed by selective oxidation. This method allows for the large-scale production of the compound with high purity and yield.
化学反应分析
Types of Reactions
2-Undecylpentadecanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as Grignard reagents (RMgX)
Major Products Formed
Oxidation: 2-Undecylpentadecanoic acid
Reduction: 2-Undecylpentadecanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-Undecylpentadecanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-Undecylpentadecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its biological activity and potential therapeutic applications.
相似化合物的比较
Similar Compounds
Pentadecanal: A shorter-chain aldehyde with similar chemical properties.
Undecanal: Another aldehyde with a shorter hydrocarbon chain.
Uniqueness
2-Undecylpentadecanal is unique due to its longer hydrocarbon chain, which imparts different physical and chemical properties compared to shorter-chain aldehydes. This uniqueness makes it valuable for specific applications where longer-chain aldehydes are required.
属性
CAS 编号 |
922163-80-2 |
|---|---|
分子式 |
C26H52O |
分子量 |
380.7 g/mol |
IUPAC 名称 |
2-undecylpentadecanal |
InChI |
InChI=1S/C26H52O/c1-3-5-7-9-11-13-14-16-18-20-22-24-26(25-27)23-21-19-17-15-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI 键 |
GXIPWLFFBUPIMB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


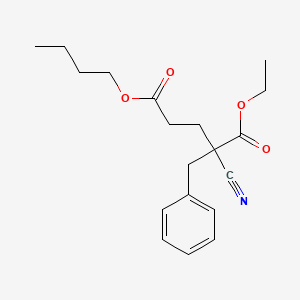
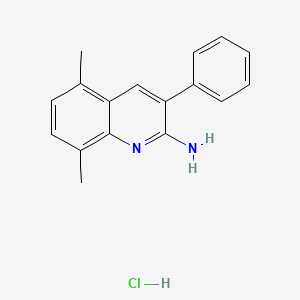

![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
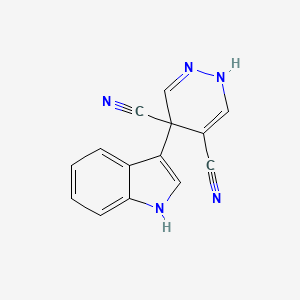
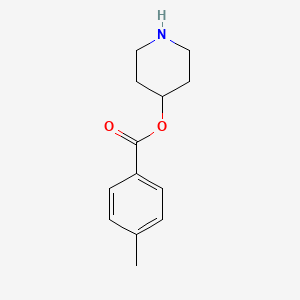

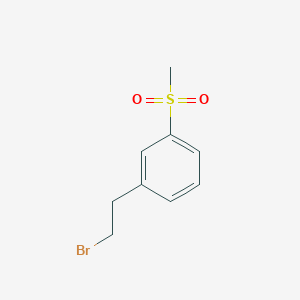
![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)

![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)
